1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-((1-(2-Fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core linked to a piperidine moiety substituted with a 2-fluoroethyl group. The aldehyde functional group at the 4-position of the triazole ring renders it a versatile intermediate for further chemical modifications, such as condensation reactions or nucleophilic additions. This compound has garnered attention in medicinal chemistry due to the structural synergy between the triazole (known for hydrogen bonding and metabolic stability) and the fluorinated piperidine (which enhances lipophilicity and bioavailability) .
Properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,9,11H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAHZTYCKSQQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.
Mode of Action
Piperidine derivatives have been synthesized with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction. The resulting products showed slightly better cytotoxicity and apoptosis induction in certain tumor cells models than the reference drug.
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds have been associated with improved physical, biological, and environmental properties.
Biochemical Analysis
Biochemical Properties
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, binding to cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and can contribute to the observed effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins in the cytoplasm and nucleus can influence the localization and accumulation of this compound within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects. The localization of this compound within specific subcellular compartments can impact its activity and function, influencing cellular processes such as gene expression, signal transduction, and metabolic regulation.
Biological Activity
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound characterized by a triazole ring fused with a piperidine moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The biological activity of this compound is influenced by its structural features, particularly the presence of the triazole ring, which is known for its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.28 g/mol. The compound's structure includes a triazole ring that can participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇FN₄O |
| Molecular Weight | 240.28 g/mol |
| CAS Number | 2098109-99-8 |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Triazoles are known to exhibit a range of activities including:
- Antimicrobial : Triazole derivatives have been reported to possess significant antibacterial and antifungal properties.
- Anticancer : Some studies have shown that triazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluated the cytotoxic effects of various triazole derivatives on human leukemic T-cells. The results indicated that certain derivatives exhibited selective cytotoxic activity at nanomolar doses comparable to established chemotherapeutics like doxorubicin. Morphological changes such as apoptotic bodies and DNA fragmentation were observed, suggesting that these compounds could effectively target cancer cells without binding or intercalating with DNA directly . -
Pharmacokinetic Studies :
Research involving the synthesis and evaluation of PET tracers indicated that compounds related to piperidine and triazole structures could be effectively used for imaging and tracking biological processes in vivo. These studies highlight the potential of such compounds in diagnostic applications . -
Structural Activity Relationship (SAR) :
Investigations into the SAR of triazole derivatives have shown that modifications to the piperidine moiety can significantly affect biological activity. The introduction of fluorinated groups, such as 2-fluoroethyl, enhances lipophilicity and may improve the compound's ability to penetrate biological membranes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Scientific Research Applications
Overview
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural features, particularly the combination of a piperidine ring and a triazole moiety, suggest diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its biological activity. Research indicates that triazole derivatives can exhibit significant antimicrobial, antifungal, and anticancer properties. The presence of the piperidine ring enhances its interaction with biological targets, making it a candidate for drug development.
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. Studies have suggested that compounds like this compound may modulate neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant-like effects in animal models. The fluoroethyl group may enhance the compound's lipophilicity, facilitating its ability to cross the blood-brain barrier and exert central nervous system effects.
Antimicrobial Activity
Research has shown that triazole compounds often possess antifungal properties. The specific structure of this compound may allow it to inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. This suggests potential applications in treating fungal infections .
Cancer Research
The triazole moiety has been linked to anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. The unique structural features of this compound could be leveraged to develop novel anticancer agents targeting specific cancer pathways .
Case Studies
Several studies have explored the biological activity of similar piperidine and triazole compounds:
- Study on Antifungal Activity : A related compound demonstrated significant antifungal activity against various strains of Candida species, suggesting that modifications in the piperidine and triazole structures can enhance efficacy against fungal pathogens.
- Neuropharmacological Assessment : In a study assessing the effects of piperidine derivatives on anxiety-like behavior in rodents, compounds with similar structural characteristics showed promise in reducing anxiety levels, indicating potential therapeutic applications for anxiety disorders.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Fluorine vs. Chlorine Substituents : Fluorinated derivatives (e.g., 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde) generally exhibit higher yields (76–78%) compared to chlorinated analogs (68%), likely due to fluorine’s smaller atomic radius and reduced steric hindrance .
- Piperidine vs. Benzyl Linkers : Piperidine-containing compounds (e.g., the target compound and its acetylated analog) demonstrate enhanced conformational flexibility, which may improve binding to enzyme active sites compared to rigid benzyl-linked triazoles .
Key Observations :
- Benzyl-substituted triazoles are typically synthesized via nucleophilic substitution of nitro- or halogenated precursors, whereas aryl-substituted derivatives employ multicomponent reactions like the Hantzsch dihydropyridine method .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physicochemical Comparison
Key Observations :
- The fluorinated piperidine moiety in the target compound likely enhances blood-brain barrier penetration compared to benzyl-substituted analogs, making it a candidate for CNS-targeted drug development .
Preparation Methods
Core Synthetic Strategy: Azide-Alkyne Cycloaddition (Click Chemistry)
The most widely accepted and efficient method for synthesizing 1,2,3-triazole derivatives, including the target compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "Click" chemistry. This approach is highly regioselective, efficient, and tolerant of various functional groups, making it ideal for constructing the 1,2,3-triazole core.
- The general procedure involves reacting an organic azide with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole ring.
- For the target compound, the azide and alkyne precursors would be designed such that the piperidin-2-ylmethyl fragment bearing the 2-fluoroethyl substituent is introduced on one side, and the formyl group is installed at the 4-position of the triazole ring.
This method is supported by the synthesis of similar triazole derivatives reported in the literature, where azide-alkyne cycloaddition was used to assemble the triazole ring before further functionalization.
Preparation of Piperidin-2-ylmethyl Azide or Alkyne Precursors
The piperidine moiety with the 2-fluoroethyl substituent is typically prepared first, followed by conversion into either an azide or alkyne functional group suitable for the cycloaddition.
- The 2-fluoroethyl group can be introduced via nucleophilic substitution on a suitable piperidine derivative using 2-fluoroethyl halides.
- The piperidine nitrogen or a side chain is then functionalized to introduce an azide or alkyne group. For example, the piperidin-2-ylmethyl fragment can be converted into an azide by substitution of a halide precursor with sodium azide.
- Alternatively, the piperidine derivative may be equipped with a terminal alkyne group through alkylation or Sonogashira coupling.
Installation of the Formyl Group on the Triazole Ring
The formyl (carbaldehyde) group at the 4-position of the 1,2,3-triazole ring is introduced either by:
- Using a formylated alkyne or azide precursor in the cycloaddition step, or
- Post-cycloaddition functionalization of the triazole ring through directed lithiation followed by reaction with electrophilic formylating agents such as DMF (dimethylformamide).
This approach aligns with methodologies used in the synthesis of related triazole carbaldehyde compounds, where lithiation of the triazole ring at the 4-position followed by quenching with DMF yields the aldehyde functionality.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-(2-fluoroethyl)piperidine | Alkylation of piperidine with 2-fluoroethyl bromide | 2-fluoroethyl substituted piperidine |
| 2 | Conversion to azide or alkyne precursor | Halide substitution with NaN3 or alkyne installation | Piperidin-2-ylmethyl azide or alkyne derivative |
| 3 | CuAAC reaction | Copper(I) catalyst, solvent (e.g., THF/H2O), room temp to mild heating | Formation of 1,4-disubstituted 1,2,3-triazole ring |
| 4 | Formylation | Lithiation (e.g., LDA) at triazole 4-position, quenching with DMF | Introduction of carbaldehyde group at 4-position |
Alternative and Supporting Synthetic Details
- The use of Suzuki–Miyaura cross-coupling reactions has been reported for functionalizing triazole derivatives with various aryl groups, which could be adapted for installing substituents on the triazole ring or piperidine moiety if needed.
- The preparation of 1,2,3-triazoles via metal-catalyzed routes extends beyond copper catalysis, including ruthenium and other metals, offering regioselective alternatives depending on the substitution pattern required.
- The synthesis of 1-methyl-1H-1,2,4-triazole derivatives via lithiation and subsequent carboxylation or formylation provides a precedent for similar transformations on 1,2,3-triazoles, particularly for introducing aldehyde functionalities.
Data Table: Summary of Key Preparation Steps and Conditions
| Step No. | Description | Reagents/Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation of piperidine | 2-fluoroethyl bromide, base | Mild heating, inert atmosphere | High (typically >80%) | Controls introduction of fluoroethyl group |
| 2 | Azide or alkyne formation | NaN3 or alkyne reagents | Room temp to reflux | Moderate to high | Prepares for click reaction |
| 3 | Copper(I)-catalyzed azide-alkyne cycloaddition | CuI or CuSO4 + reducing agent | Room temp to 60°C, aqueous or mixed solvent | 70–90% | Regioselective triazole formation |
| 4 | Lithiation and formylation | LDA, DMF | Low temp (-78°C to 0°C) | Moderate to high | Introduces aldehyde at triazole 4-position |
Research Findings and Considerations
- The CuAAC reaction is favored for its high regioselectivity, yielding exclusively 1,4-disubstituted triazoles, which matches the substitution pattern of the target compound.
- The presence of the fluoroethyl group requires careful handling to avoid side reactions such as elimination or defluorination; mild conditions are preferred during alkylation and subsequent steps.
- Lithiation of the triazole ring must be controlled to avoid overreaction or side reactions; the use of strong, non-nucleophilic bases such as LDA at low temperatures is standard.
- The overall synthesis benefits from stepwise functional group introduction, allowing for purification and characterization at each stage, which is critical for complex molecules like the target compound.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reflux conditions (e.g., ethanol at 80°C) for cycloaddition steps to enhance reaction efficiency .
- Catalyst screening : Test Cu(I) catalysts (e.g., CuI vs. CuBr) to improve regioselectivity and yield.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the aldehyde product, monitoring by TLC.
Q. Computational methods :
- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to predict NMR shifts and compare with experimental data.
- Molecular docking : Screen against targets like kinases or GPCRs to hypothesize binding modes, using software like AutoDock Vina .
What strategies can address contradictory data in reaction selectivity or biological activity?
Answer:
Case study : If aldehyde oxidation yields vary (e.g., 65% vs. 80%), consider:
Impurity profiling : Use HPLC-MS to identify side products (e.g., over-oxidation to carboxylic acid).
Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than CHCl₃ .
Kinetic studies : Monitor reaction progress via in situ IR to determine optimal stopping points.
Q. Biological activity contradictions :
- Assay variability : Replicate enzyme inhibition assays (e.g., IC₅₀) across multiple labs with standardized protocols.
- Metabolite interference : Use LC-MS to check for in situ degradation of the compound in biological media .
How can this compound be evaluated for potential as a kinase inhibitor or antimicrobial agent?
Answer:
Kinase inhibition :
In vitro assays : Test against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
Structure-activity relationship (SAR) : Synthesize analogs with modified piperidine or triazole groups to identify critical pharmacophores .
Q. Antimicrobial activity :
- MIC determination : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies : Use fluorescence microscopy with SYTOX Green to assess membrane disruption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
